molecular formula C12H16N4O2 B601916 Alfuzosin Impurity 1 CAS No. 19216-68-3

Alfuzosin Impurity 1

Cat. No.: B601916
CAS No.: 19216-68-3
M. Wt: 248.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Alfuzosin is a selective alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). However, the focus of this article is on Alfuzosin Impurity 1 , a compound that may arise during the synthesis of alfuzosin. Understanding the biological activity of this impurity is crucial for ensuring drug safety and efficacy.

Chemical Structure and Properties

This compound is structurally related to alfuzosin but differs in its molecular configuration. The specific chemical formula and structural details are often critical in determining its biological activity. The impurity may exhibit different pharmacokinetic and pharmacodynamic properties compared to the parent compound.

Alfuzosin functions by blocking alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH. The biological activity of impurities like this compound can influence the overall pharmacological profile of the drug.

Key Points:

  • Alpha-1 Receptor Interaction: Studies indicate that impurities may have varying affinities for alpha-1 receptors, potentially affecting therapeutic outcomes and side effects.
  • Metabolism and Excretion: The metabolic pathways for impurities can differ from those of the main compound, influencing their duration of action and safety profile.

Pharmacokinetics

Research has shown that alfuzosin exhibits linear pharmacokinetics, with significant interindividual variability in plasma concentrations. The bioavailability ranges from 45% to 90%, with a peak plasma concentration typically reached within 1.5 hours post-administration . Impurities like this compound could alter these pharmacokinetic parameters, necessitating thorough investigation.

Efficacy Studies

Clinical studies focusing on alfuzosin have demonstrated significant improvements in urinary symptoms as measured by the International Prostate Symptom Score (IPSS). For instance, a study reported a reduction in IPSS scores by approximately -6.9 for alfuzosin compared to placebo . While specific data on this compound is limited, its presence could potentially impact overall efficacy.

Case Studies

Case Study Overview:

  • Study Design: A double-blind placebo-controlled trial involving patients with lower urinary tract symptoms (LUTS) due to BPH.
  • Population: 447 patients were randomized to receive either alfuzosin or placebo.
  • Outcomes: Both formulations significantly improved urinary symptoms, indicating that while impurities exist, they may not substantially detract from the therapeutic effects when within acceptable limits .

Data Tables

ParameterAlfuzosin (10 mg)Placebo
Change in IPSS Score-6.9-4.9
Peak Flow Rate Increase (ml/s)+2.3+1.4
Adverse Events (% occurrence)6.3Not reported

Properties

IUPAC Name

6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2.ClH/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12;/h5-6H,1-4H3,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYIZKJUGLCUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19216-68-3
Record name 6,7-Dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DP5NZ4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin Impurity 1
Reactant of Route 2
Reactant of Route 2
Alfuzosin Impurity 1
Reactant of Route 3
Reactant of Route 3
Alfuzosin Impurity 1
Reactant of Route 4
Alfuzosin Impurity 1
Reactant of Route 5
Reactant of Route 5
Alfuzosin Impurity 1
Reactant of Route 6
Reactant of Route 6
Alfuzosin Impurity 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.